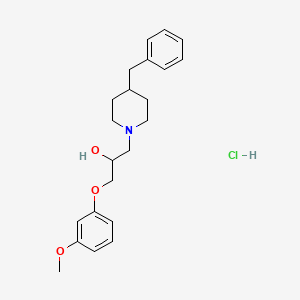

1-(4-Benzylpiperidin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-Benzylpiperidin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex molecular structure, which includes a piperidine ring, a benzyl group, and a methoxyphenoxy moiety

準備方法

The synthesis of 1-(4-Benzylpiperidin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride typically involves multiple steps:

Formation of the Piperidine Ring: The initial step involves the synthesis of the piperidine ring, which can be achieved through the cyclization of appropriate precursors under controlled conditions.

Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine ring.

Attachment of the Methoxyphenoxy Moiety: The methoxyphenoxy group is attached through an etherification reaction, where a phenol derivative reacts with an appropriate alkylating agent.

Final Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.

化学反応の分析

1-(4-Benzylpiperidin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, where the benzyl or methoxyphenoxy groups are replaced by other functional groups under appropriate conditions.

Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the cleavage of ether or ester bonds.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions employed.

科学的研究の応用

Chemical Properties and Structure

The compound is characterized by its unique structure, which includes a piperidine ring and a methoxyphenoxy group. This structural configuration is crucial for its interaction with various biological targets.

Receptor Interaction

- Dopamine Receptors : The compound shows selectivity for D4 dopamine receptors over D2 and D3 receptors, indicating potential applications in treating disorders related to dopaminergic dysregulation, such as schizophrenia and Parkinson's disease .

- Muscarinic Acetylcholine Receptors : It has been reported to interact with muscarinic receptors, which are implicated in various neurological functions .

Neuropharmacology

The compound's ability to modulate neurotransmitter systems positions it as a candidate for developing treatments for neuropsychiatric disorders. Studies have demonstrated its efficacy in animal models for anxiety and depression .

Cancer Treatment

Recent investigations suggest that 1-(4-Benzylpiperidin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride may play a role in cancer therapy by targeting pathways involved in tumor growth and metastasis. Its potential as an anti-cancer agent is supported by findings that indicate it can inhibit the proliferation of certain cancer cell lines .

Case Studies

Pharmacokinetics

Pharmacokinetic studies reveal that the compound exhibits favorable absorption and distribution characteristics, allowing it to penetrate the blood-brain barrier effectively. This property is essential for its proposed applications in treating central nervous system disorders .

作用機序

The mechanism of action of 1-(4-Benzylpiperidin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various physiological processes. Detailed studies are required to fully elucidate the pathways involved and the molecular interactions that underlie its effects.

類似化合物との比較

1-(4-Benzylpiperidin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride can be compared with other similar compounds, such as:

1-(4-Benzylpiperidin-1-yl)-3-(4-methoxyphenoxy)propan-2-ol hydrochloride: This compound differs in the position of the methoxy group on the phenoxy ring, which can influence its chemical and biological properties.

1-(4-Benzylpiperidin-1-yl)-3-(3-chlorophenoxy)propan-2-ol hydrochloride: The presence of a chlorine atom instead of a methoxy group can significantly alter the compound’s reactivity and interactions with biological targets.

1-(4-Benzylpiperidin-1-yl)-3-(3-hydroxyphenoxy)propan-2-ol hydrochloride: The hydroxyl group introduces different hydrogen bonding capabilities, affecting the compound’s solubility and binding affinity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

生物活性

1-(4-Benzylpiperidin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride is a synthetic compound belonging to the piperidine class. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in relation to neuropharmacology and receptor interactions.

Chemical Structure and Properties

The chemical formula of this compound is C22H29NO3·HCl, with a molecular weight of approximately 385.93 g/mol. Its structure features a piperidine ring substituted with a benzyl group and a methoxyphenoxy group, which may influence its biological activity and receptor binding properties.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly sigma receptors. Research indicates that compounds within this structural framework can exhibit significant affinity for sigma1 and sigma2 receptors, which are implicated in numerous neurological processes.

Key Findings:

- The compound has shown potential as a sigma receptor modulator, which may affect pain perception, mood regulation, and neuroprotective effects .

- It may also influence dopaminergic and serotonergic systems, contributing to its psychoactive properties .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits varying degrees of activity against different cell lines, suggesting its potential as an anticancer agent. For instance, studies have indicated significant cytotoxicity against specific cancer cell lines, although detailed quantitative data remains sparse.

Research Data Table

Case Studies

Case Study 1: Sigma Receptor Interaction

A study conducted on various derivatives of piperidine compounds demonstrated that modifications to the phenyl ring significantly influenced binding affinities at sigma receptors. The compound’s structural characteristics allowed it to selectively bind to sigma1 receptors, which are often associated with neuroprotective effects.

Case Study 2: Anticancer Potential

In a preclinical evaluation involving human cancer cell lines, this compound exhibited notable cytotoxicity. The mechanism was hypothesized to involve apoptosis induction through mitochondrial pathways, although further research is needed to elucidate the specific pathways involved.

特性

IUPAC Name |

1-(4-benzylpiperidin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO3.ClH/c1-25-21-8-5-9-22(15-21)26-17-20(24)16-23-12-10-19(11-13-23)14-18-6-3-2-4-7-18;/h2-9,15,19-20,24H,10-14,16-17H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQXWYVZAAWIDJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCC(CN2CCC(CC2)CC3=CC=CC=C3)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。